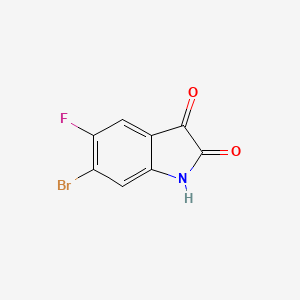

![molecular formula C7H5N3O2 B1374404 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid CAS No. 1363383-10-1](/img/structure/B1374404.png)

1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid

Descripción general

Descripción

1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular weight of 163.14 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound involves a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 163.14 . The compound exhibits strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .Aplicaciones Científicas De Investigación

Synthesis and Biomedical Applications

1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid falls under the broader category of pyrazolo[3,4-b]pyridines, which are heterocyclic compounds known for their diverse biomedical applications. These compounds, including variants like this compound, have been extensively studied for their biomedical relevance. They are notable for their versatile substituents, which can be modified to yield various biologically active molecules (Donaire-Arias et al., 2022).

Potential Anticancer Agents

Some derivatives of pyrazolo[4,3-c]pyridine, such as organometallic complexes containing elements like Ru or Os, have shown promise as potential anticancer agents. These complexes, through their structural design, can act as inhibitors to key enzymes like cyclin-dependent kinases (Cdks), crucial in the regulation of the cell cycle and thus, have implications in cancer treatment (Stepanenko et al., 2011).

Synthetic Chemistry and Drug Discovery

The synthesis and functionalization of pyrazolo[4,3-c]pyridine derivatives, such as this compound, play a significant role in the field of synthetic chemistry. These compounds are often used as intermediates in creating diverse chemical structures for drug discovery. The ability to modify various positions on the pyrazolo[4,3-c]pyridine framework allows for the generation of a wide range of compounds with potential pharmacological activities (Yıldırım et al., 2005).

Development of Drug Libraries

This compound derivatives are also integral in the development of drug libraries. The synthetic routes to these compounds are often adaptable for parallel synthesis, making it feasible to create large libraries of compounds for screening against various biological targets, including kinases and cancer drug targets. This aspect underscores the importance of such compounds in the context of high-throughput drug discovery (Smyth et al., 2010).

Antibacterial Screening

Additionally, certain derivatives of 1H-Pyrazolo[4,3-c]pyridine have been evaluated for their antibacterial activities. Some of these compounds have demonstrated effectiveness as antibacterial agents, highlighting the potential of pyrazolo[4,3-c]pyridine derivatives in the development of new antimicrobial drugs (Maqbool et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid is a heterocyclic compound Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been found to inhibit the human nicotinamide phosphoribosyltransferase (nampt) enzyme . NAMPT is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

Análisis Bioquímico

Biochemical Properties

1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, this compound can bind to specific receptors on cell surfaces, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival . By altering these pathways, this compound can induce changes in gene expression that lead to altered cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and altered gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can effectively modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, which can modify its structure and activity . These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell .

Propiedades

IUPAC Name |

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRUOOHHCMNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201257602 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363383-10-1 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)

![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)